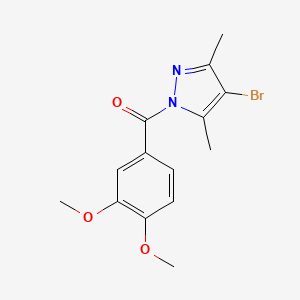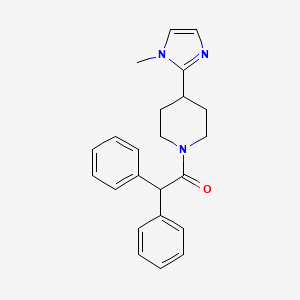
4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves nucleophilic substitution reactions, where bromine acts as a leaving group to introduce various substituents into the pyrazole ring. For instance, a related compound, "1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," is obtained through a nucleophilic substitution reaction, demonstrating the versatility of pyrazole synthesis methods (Yang et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be extensively studied through spectroscopic methods and X-ray diffraction. These studies provide insights into the conformation, electronic structure, and potential reactivity of the compound. For example, the structural analysis of pyrazole derivatives reveals their conformation and molecular interactions, which are crucial for understanding their chemical behavior (Yang et al., 2021).
Scientific Research Applications
Organic Synthesis Applications
4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole and related compounds are significant in the field of organic synthesis, offering pathways to synthesize complex molecules. For instance, the utility of related brominated pyrazoles in catalyzing the synthesis of tetrahydrobenzo[b]pyrans, which are important in green chemistry due to their biological relevance and environmental friendliness, highlights the importance of these compounds in facilitating one-pot, high-yield reactions in aqueous media (Jin et al., 2004). Similarly, sodium bromide, a related compound, has been utilized to catalyze the synthesis of tetrahydrobenzo[b]pyrans under microwave irradiation in solvent-free conditions, emphasizing the role of brominated compounds in enhancing reaction efficiencies (Devi & Bhuyan, 2004).
Materials Science Applications
In materials science, the synthesis of novel compounds with potential applications in luminescent materials and liquid crystals is notable. For instance, the self-assembly of 4-aryl-1H-pyrazoles into luminescent supramolecular columnar liquid crystals has been reported, where the pyrazole unit plays a crucial role in the self-assembly process, leading to materials with potential applications in optoelectronics (Moyano et al., 2013).
Potential Pharmacological Applications
Even though the discussion of drug use, dosage, and side effects is excluded, it's worth noting the broad interest in brominated pyrazoles for their potential medicinal properties. Research into compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been conducted to understand their metabolism, indicating a broader interest in the pharmacological aspects of brominated compounds (Carmo et al., 2005). While this does not directly relate to 4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole, it underscores the scientific curiosity surrounding the metabolism and potential applications of brominated organic molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8-13(15)9(2)17(16-8)14(18)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPUDTFFDWEXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)
![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)


![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5559798.png)
